![molecular formula C11H13ClN2OS B2682031 N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide CAS No. 380207-91-0](/img/structure/B2682031.png)
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to possess a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide is not fully understood. However, it has been suggested that N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial and antifungal properties, and can inhibit the growth of bacteria and fungi. N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its effects are well-documented. However, there are also limitations to the use of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the study of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide. One area of research could focus on the development of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide derivatives with improved potency and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide and to elucidate its effects on different cell types. Finally, future research could explore the potential therapeutic applications of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-methylpropanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide by the addition of hydrochloric acid. The yield of N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide can be improved by using a solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anti-inflammatory properties. N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide has been found to have neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHYLIJMHBPXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

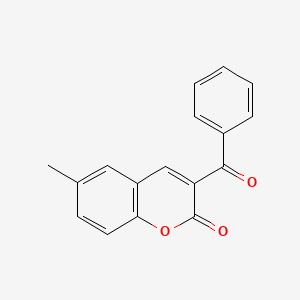
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)
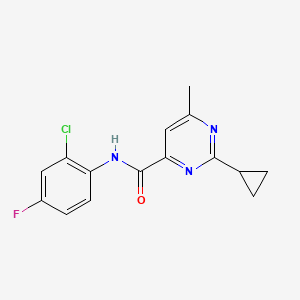
![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)
![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)
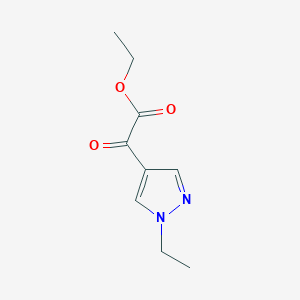
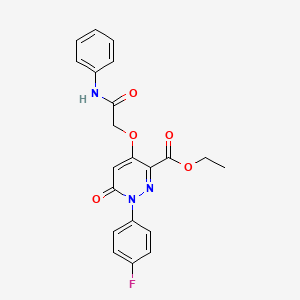
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)
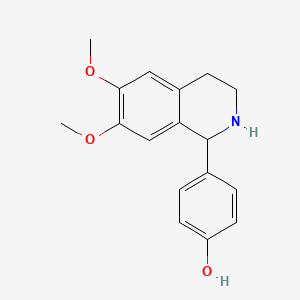
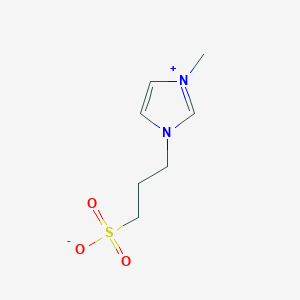
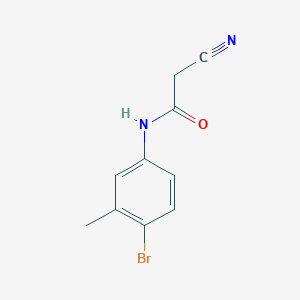
![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)